molecular formula C7H13NO3 B190721 calystegine A3 CAS No. 131580-36-4

calystegine A3

Cat. No. B190721
M. Wt: 159.18 g/mol
InChI Key: XOCBOVUINUHZJA-MVIOUDGNSA-N
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Description

Calystegine A3 is a natural product found in a number of plant species such as sprouts and tubers of potatoes . It is used in the treatment of type 2 diabetes . It is a type of alkaloid and can be isolated from Calystegia sepium .


Synthesis Analysis

The synthesis of Calystegine A3 has been described from D-glucose . The key step employs a zinc-mediated tandem reaction where a benzyl-protected methyl 6-iodo glucoside is fragmented to give an unsaturated aldehyde, which is then transformed into the corresponding benzylimine and allylated in the same pot .


Molecular Structure Analysis

Calystegine A3 has a molecular formula of C7H13NO3 . Its average mass is 159.183 Da and its monoisotopic mass is 159.089539 Da .


Chemical Reactions Analysis

Calystegine A3 is known to bind to β-glucocerebrosidase . The binding orientations of calystegines are changed by the configuration of the hydroxyl groups on the nor-tropane ring .


Physical And Chemical Properties Analysis

Calystegine A3 has a density of 1.5±0.1 g/cm3 . Its boiling point is 296.9±40.0 °C at 760 mmHg . It has a molar refractivity of 38.4±0.3 cm3 . It has 4 H bond acceptors and 4 H bond donors .

Scientific Research Applications

  • Synthesis and Structural Analysis : Calystegine A3 has been synthesized from D-glucose, providing insights into its structural configuration. This synthesis confirms the natural product's absolute configuration (Monrad, Pipper, & Madsen, 2009).

  • Glycosidase Inhibition : It exhibits inhibitory activities against glycosidases. This inhibition can have implications for human dietary safety, as it raises concerns regarding the consumption of vegetables containing calystegines (Asano et al., 1997).

  • Occurrence in Fruits and Vegetables : Calystegine A3, among other calystegines, has been detected in various edible fruits and vegetables, like tomatoes and peppers. This detection is significant for understanding the dietary exposure to these compounds (Romera-Torres et al., 2019).

  • Inhibition of Intestinal α-Glucosidases : Research has shown that calystegine A3 can inhibit intestinal α-glucosidases, enzymes involved in carbohydrate metabolism. This suggests its potential use in managing blood glucose levels after carbohydrate-rich meals (Jocković et al., 2013).

  • Analysis in Tomato-based Products : Calystegine A3 has been analyzed in various tomato-based products, highlighting its widespread presence in commonly consumed foods (Romera-Torres et al., 2018).

  • Biological Activities and Structure-Function Relationships : Studies have explored the biological activities of calystegine A3 and its analogs, focusing on their structure-function relationships. This research is crucial for understanding how its chemical structure influences its biological activities (Goldmann et al., 1996).

  • β-Glucosidase Inhibition : Calystegine A3 is involved in β-glucosidase inhibition. Understanding its molecular basis for inhibition is essential for potential therapeutic applications (Aguilar et al., 2008).

  • Inhibition of Human Intestinal α-Glucosidases : Its inhibitory effect on human intestinal α-glucosidases suggests potential applications in dietary interventions and diabetes management (Jocković et al., 2013).

Safety And Hazards

The safety data sheet for Calystegine A3 can be found on various online platforms . It is recommended to handle this compound with care and use it only for research purposes .

properties

IUPAC Name

(1R,2S,3R,5R)-8-azabicyclo[3.2.1]octane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-3-4-1-2-7(11,8-4)6(5)10/h4-6,8-11H,1-3H2/t4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCBOVUINUHZJA-MVIOUDGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(CC1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]([C@@H](C[C@@H]1N2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

calystegine A3

CAS RN

131580-36-4
Record name Calystegine A3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131580-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine A3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131580364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
RN Monrad, CB Pipper, R Madsen - 2009 - Wiley Online Library
A synthesis of the nortropane alkaloid calystegine A 3 is described from D‐glucose. The key step employs a zinc‐mediated tandem reaction where a benzyl‐protected methyl 6‐iodo …
B Dräger, C Funck, A Höhler, G Mrachatz… - Plant Cell, Tissue and …, 1994 - Springer
… The values are given for calystegine A3 only, but from comparison with authentic calystegine B we found that in Hyoscyamus albus the content of calystegines of the B-group is even …
Number of citations: 61 link.springer.com
B Dräger - Phytochemical Analysis, 1995 - Wiley Online Library
… Calystegine A3 was found in the butanol eluate after ca. 20h (ie elution volume ca. 1200mL)… The calystegine A3 fraction dissolved in D2C) was examined by 'H-NMR and "C-NMR. The …
TS Rasmussen, HH Jensen - Carbohydrate research, 2011 - Elsevier
Calystegine A 3 is a naturally occurring nortropane iminosugar of which there previously have been three total syntheses. Inspired by our previous work we here report on a fourth …
Number of citations: 11 www.sciencedirect.com
CR Johnson, SJ Bis - The Journal of Organic Chemistry, 1995 - ACS Publications
… of both enantiomers of the tropane alkaloid calystegine A3. … heptatriene in the synthesis of calystegine A3. Recently, Lallemand … Calystegine A3 has been synthesized in racemicform by …
Number of citations: 61 pubs.acs.org
BL Stegelmeier, RJ Molyneux, N Asano… - Toxicologic …, 2008 - journals.sagepub.com
To study various polyhydroxy-alkaloid glycosidase inhibitors, 16 groups of 3 mice were dosed using osmotic minipumps with swainsonine (0, 0.1, 1, and 10 mg/kg/day), …
Number of citations: 49 journals.sagepub.com
M Friedman, JN Roitman… - Journal of agricultural and …, 2003 - ACS Publications
Diverse procedures have been reported for the separation and analysis by HPLC of the two major glycoalkaloids present in potatoes, α-chaconine and α-solanine. To further improve …
Number of citations: 211 pubs.acs.org
AA Watson, DR Davies, N Asano, B Winchester, A Kato… - 2000 - ACS Publications
The calystegines are polyhydroxylated nortropane alkaloids first reported from the Convolvulaceae in 1988 but they have also now been found in most genera of the Solanaceae and in …
Number of citations: 14 pubs.acs.org
N Asano, A Kato, K Matsui, AA Watson, RJ Nash… - …, 1997 - academic.oup.com
… Calystegine A3 was a moderate inhibitor of human ot-galactosidase but did not inhibit the bovine or rat enzymes. The a-galactosidase activity in all these species was unaffected by …
Number of citations: 115 academic.oup.com
FD Boyer, PH Ducrot, V Henryon, J Soulié… - Synlett, 1992 - thieme-connect.com
Total syntheses of racemic calystegine A 3 {8-azabicyclo-[3.2. 1) octane-1, 2, 3-triol (3)} and physoperuvine {8-methyl-8-azabicyclo [3.2. 1] octan-1-ol (4)} are described using …
Number of citations: 29 www.thieme-connect.com

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